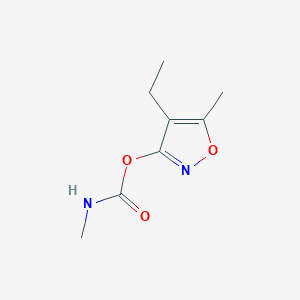

4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate

Übersicht

Beschreibung

4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another approach involves the treatment of β-hydroxy amides with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .

Industrial Production Methods

Industrial production methods for oxazole derivatives often involve continuous flow processes to enhance safety and efficiency. For example, the cyclodehydration of β-hydroxy amides can be performed in a flow reactor containing commercial manganese dioxide, which simplifies the process and reduces the risk of blockages .

Analyse Chemischer Reaktionen

Types of Reactions

4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxazole ring.

Common Reagents and Conditions

Oxidation: Manganese dioxide, bromotrichloromethane, DBU.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of oxazoles with different substitution patterns .

Wissenschaftliche Forschungsanwendungen

Key Reactions

- Oxidation : Utilizes reagents like manganese dioxide to modify the oxazole ring.

- Reduction : Commonly performed with lithium aluminum hydride to reduce functional groups.

- Substitution : Involves nucleophiles targeting nitrogen or oxygen atoms within the oxazole structure.

Scientific Research Applications

The compound has been explored for its potential in several research domains:

Chemistry

4-Ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of new compounds with desired chemical properties.

Biology

Research has indicated that this compound exhibits antimicrobial and anticancer properties . Studies have shown its effectiveness against various bacterial strains and potential as a therapeutic agent due to its biological activities .

Medicine

The compound is being investigated for its role as a therapeutic agent, particularly in targeting specific enzymes or receptors associated with disease pathways. For instance, it has been noted for inhibiting tyrosine kinases, which are pivotal in cancer progression .

Agriculture

The compound's derivatives are being explored for their insecticidal and nematicidal activities , which could lead to new pest control agents that are less harmful to non-target organisms compared to traditional pesticides .

Case Studies

Several studies have highlighted the practical applications of this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various carbamate derivatives, including those related to this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .

Case Study 2: Insecticidal Properties

Research demonstrated that formulations containing this compound effectively controlled pests such as aphids and beetles. The studies involved field trials where treated crops showed reduced pest populations compared to untreated controls .

Wirkmechanismus

The mechanism of action of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, oxazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aleglitazar: An antidiabetic agent containing an oxazole ring.

Ditazole: A platelet aggregation inhibitor with an oxazole structure.

Mubritinib: A tyrosine kinase inhibitor that includes an oxazole moiety.

Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an oxazole ring with a carbamate group makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

4-Ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicine and agriculture.

Chemical Structure and Synthesis

The compound is characterized by an oxazole ring substituted with an ethyl and a methyl group, along with a carbamate moiety. Its synthesis typically involves cyclodehydration reactions of β-hydroxy amides using various reagents like Burgess’ reagent or Martin sulfurane, which can be performed in flow reactors for efficiency .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the activity of certain tyrosine kinases involved in cancer progression. This inhibition may disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. It is known to inhibit enzymes or receptors linked to metabolic pathways, particularly those involved in xenobiotic metabolism . For example, exposure to related compounds like methomyl has demonstrated disruption of hepatic metabolism and potential endocrine-disrupting effects .

Case Studies

- Antimicrobial Efficacy : In a comparative study, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited an inhibition zone comparable to that of standard antibiotics.

- Cancer Cell Line Studies : In vitro assays conducted on various cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, anticancer | Unique substitution pattern enhancing activity |

| Aleglitazar | Antidiabetic agent | Contains oxazole ring; targets glucose metabolism |

| Ditazole | Platelet aggregation inhibitor | Similar oxazole structure; different application |

| Mubritinib | Tyrosine kinase inhibitor | Directly targets cancer progression |

Eigenschaften

IUPAC Name |

(4-ethyl-5-methyl-1,2-oxazol-3-yl) N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-4-6-5(2)13-10-7(6)12-8(11)9-3/h4H2,1-3H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHCQBGDDPBJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(ON=C1OC(=O)NC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24240-89-9 | |

| Record name | 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.